molecular formula C12H21NO B2763716 1-(4-Propylazepan-1-yl)prop-2-en-1-one CAS No. 1339197-71-5

1-(4-Propylazepan-1-yl)prop-2-en-1-one

Cat. No.: B2763716
CAS No.: 1339197-71-5
M. Wt: 195.306
InChI Key: NOCPOFYBQLEILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylazepan-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the azepane ring and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propylazepan-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the nitrogen atom in the azepane ring using a propyl halide under basic conditions.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be introduced through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or the prop-2-en-1-one moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Propylazepan-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of azepane derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Propylazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylazepan-1-yl)prop-2-en-1-one: Similar structure with a phenyl group instead of a propyl group.

    1-(4-Methylazepan-1-yl)prop-2-en-1-one: Similar structure with a methyl group instead of a propyl group.

    1-(4-Ethylazepan-1-yl)prop-2-en-1-one: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

1-(4-Propylazepan-1-yl)prop-2-en-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Biological Activity

1-(4-Propylazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This review aims to consolidate current findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on chalcone derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure can enhance efficacy against microbial strains .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Research indicates that related compounds exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations. This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action .

Anticancer Properties

In vitro studies have reported that compounds with enone moieties can induce apoptosis in cancer cells. For example, certain analogs have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The presence of specific functional groups appears crucial for enhancing the anticancer activity of these compounds .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition against Gram-negative bacteria
Anti-inflammatoryUp to 85% inhibition of TNF-α
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Chalcone Derivatives : A study synthesized various chalcone derivatives and assessed their antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against bacterial strains.
  • Pyrazoline Compounds : Research on pyrazoline derivatives revealed promising anti-tubercular and antimicrobial properties, providing insights into how structural elements can affect biological outcomes .

Research Findings

The synthesis and evaluation of compounds similar to this compound have highlighted the importance of molecular structure in determining biological activity. Key findings include:

  • The presence of an enone group is often associated with enhanced biological activities across various assays.
  • Structural modifications can lead to improved selectivity for cancer cells over normal cells, which is crucial for developing targeted therapies.

Properties

IUPAC Name

1-(4-propylazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-6-11-7-5-9-13(10-8-11)12(14)4-2/h4,11H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCPOFYBQLEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.